Specific Scientific Field: Pharmaceutical Chemistry
Summary of the Application: The study describes the chemical reactivity of 4,5-dichlorophthalic anhydride towards several nucleophiles, including thiosemicarbazide and different amines.
Methods of Application or Experimental Procedures: The chemical structures of the products were confirmed by NMR, IR, and MS spectra analyses.
Results or Outcomes: The study provided a detailed understanding of the reactivity of 4,5-dichlorophthalic anhydride towards thiosemicarbazide and different amines.
Specific Scientific Field: Organic Medicinal Chemistry
Summary of the Application: 4,5-Dichlorophthalic anhydride is used in the synthesis of new chemical compounds and evaluation of their biological properties.
Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific compounds being synthesized.
Results or Outcomes: The synthesis of new chemical compounds using 4,5-Dichlorophthalic anhydride has contributed to a number of interesting areas in organic medicinal chemistry.
Specific Scientific Field: Chemical Industry
Summary of the Application: 4,5-Dichlorophthalic anhydride is used in the production of several phthalate esters, which are widely used in the plastics industry as plasticizers.
Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific phthalate esters being produced.
Results or Outcomes: The production of phthalate esters using 4,5-Dichlorophthalic anhydride has contributed to the plastics industry.
Specific Scientific Field: Dye Industry
Summary of the Application: 4,5-Dichlorophthalic anhydride is used in dye formation as quinizarin pigment as well as phenolphthalein.
Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific dyes being produced.
Results or Outcomes: The production of dyes using 4,5-Dichlorophthalic anhydride has contributed to the dye industry.
Specific Scientific Field: Medicinal Chemistry
Summary of the Application: 4,5-Dichlorophthalic anhydride is used in the improvement of kynurenine aminotransferase-II inhibitors.
Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific inhibitors being improved.
Results or Outcomes: The improvement of kynurenine aminotransferase-II inhibitors using 4,5-Dichlorophthalic anhydride has contributed to the field of medicinal chemistry.
Specific Scientific Field: Laboratory Chemistry
Summary of the Application: 4,5-Dichlorophthalic anhydride is used in the production of various laboratory chemicals.
Methods of Application or Experimental Procedures: The specific methods and procedures can vary depending on the specific laboratory chemicals being produced.
Results or Outcomes: The production of laboratory chemicals using 4,5-Dichlorophthalic anhydride has contributed to the field of laboratory chemistry.
4,5-Dichlorophthalic anhydride is an aromatic compound with the molecular formula C₈H₂Cl₂O₃ and a molecular weight of 217.00 g/mol. It appears as a white to almost white solid and has a melting point ranging from 186°C to 189°C . This compound is characterized by two chlorine atoms substituted at the 4 and 5 positions of the phthalic anhydride structure, which significantly influences its reactivity and applications.
The reactivity of 4,5-dichlorophthalic anhydride is notable in its interactions with various nucleophiles. Studies have shown that it readily reacts with thiosemicarbazide and different amines to form carboxylic acid derivatives. The products include phthalimide and dicarboxylic acids resulting from the opening of the anhydride . The compound's ability to undergo nucleophilic attack makes it valuable in synthetic organic chemistry.
Several methods exist for synthesizing 4,5-dichlorophthalic anhydride:
These methods highlight the compound's versatility as a precursor in organic synthesis.
4,5-Dichlorophthalic anhydride finds use in several fields:
Research indicates that 4,5-dichlorophthalic anhydride interacts effectively with various nucleophiles. Its reactions lead to diverse products that can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy . These interactions are crucial for understanding its potential applications in medicinal chemistry and materials science.
Several compounds share structural similarities with 4,5-dichlorophthalic anhydride. Here’s a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phthalic Anhydride | C₈H₄O₃ | No chlorine substituents; more reactive towards alcohols. |
3-Chlorophthalic Anhydride | C₈H₃ClO₃ | Single chlorine substitution; different reactivity profile. |
4-Chlorophthalic Anhydride | C₈H₃ClO₃ | Similar structure but only one chlorine; less versatile. |
2,3-Dichlorophthalic Anhydride | C₈H₂Cl₂O₃ | Different substitution pattern; varied reactivity. |
The presence of two chlorine atoms at specific positions gives 4,5-dichlorophthalic anhydride distinct chemical properties that enhance its utility in synthesis compared to its analogs.
Irritant